molecular formula C14H19N3O3 B2952011 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester CAS No. 358992-20-8

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester

Cat. No. B2952011
CAS RN: 358992-20-8
M. Wt: 277.324
InChI Key: GWWZRDIMISIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester (4-PCPE) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the piperazine family of compounds, which are known for their pharmacological properties. 4-PCPE has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory molecules. Furthermore, this compound has been studied for its potential neuroprotective properties, as it has been found to reduce the production of neurotoxic molecules.

Mechanism of Action

Future Directions

Given the potential therapeutic applications of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester, there are a number of future directions for research. For example, further studies could be conducted to better understand the mechanism of action of this compound, as well as to explore the potential synergistic effects of combining this compound with other compounds. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurological diseases. Finally, further studies could be conducted to investigate the potential adverse effects of this compound, as well as to optimize the synthesis and formulation of this compound for clinical use.

Synthesis Methods

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is synthesized by reacting 4-phenylcarbamoyl-piperazine-1-carboxylic acid with ethyl bromide in the presence of a base such as sodium ethoxide. This reaction produces this compound and sodium bromide as the byproducts. The reaction is typically conducted at room temperature for 1-2 hours, after which the reaction mixture is filtered and the this compound is isolated from the reaction mixture.

properties

IUPAC Name

ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRDIMISIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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